

An In-depth Technical Guide to the Mass Spectrum of 1-Undecanol-d23

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Compound of Interest

Compound Name: 1-Undecanol-d23

Cat. No.: B1474434

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of **1-Undecanol-d23**, a deuterated isotopologue of 1-undecanol. While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily found, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry of long-chain alcohols and the known effects of deuterium labeling. This information is crucial for researchers utilizing **1-Undecanol-d23** as an internal standard or in metabolic studies where its fate is tracked via mass spectrometry.

Predicted Electron Ionization Mass Spectrum Data

The following table summarizes the predicted major fragment ions for **1-Undecanol-d23** under typical electron ionization (EI) conditions. The m/z values are calculated based on the fragmentation of the non-deuterated 1-undecanol, with the mass shift resulting from the replacement of 23 hydrogen atoms with deuterium. The relative intensity is a qualitative prediction based on the known fragmentation patterns of primary alcohols.

Predicted Fragment Ion	Proposed Structure	Predicted m/z	Predicted Relative Intensity
[M] ⁺ •	[CD3(CD2)10OD] ⁺ •	195	Very Low / Absent
[M-D2O] ⁺ •	[C11D22] ⁺ •	175	Moderate
[M-C2D5] ⁺	[CD3(CD2)8CDO] ⁺	148	Low
[M-C3D7] ⁺	[CD3(CD2)7CDO] ⁺	132	Low
[M-C4D9] ⁺	[CD3(CD2)6CDO] ⁺	116	Low
[M-C5D11] ⁺	[CD3(CD2)5CDO] ⁺	100	Moderate
[M-C6D13] ⁺	[CD3(CD2)4CDO] ⁺	84	Moderate
[M-C7D15] ⁺	[CD3(CD2)3CDO] ⁺	68	High
[M-C8D17] ⁺	[CD3(CD2)2CDO] ⁺	52	High
[M-C9D19] ⁺	[CD3CD2CDO] ⁺	36	Moderate
[CD2=OD] ⁺	[CD2=OD] ⁺	34	High (Base Peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of **1-Undecanol-d23** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- Solvent Selection: Use a high-purity, volatile solvent such as hexane or dichloromethane.
- Concentration: Prepare a solution of **1-Undecanol-d23** in the chosen solvent at a concentration of approximately 1 mg/mL. A dilution to 10-100 µg/mL may be necessary depending on instrument sensitivity.
- Procedure:

- Accurately weigh approximately 1 mg of **1-Undecanol-d23**.
- Dissolve the sample in 1 mL of the selected solvent in a clean vial.
- If necessary, perform serial dilutions to achieve the desired final concentration.
- Transfer the final solution to a 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for the separation of long-chain alcohols.
- Injector:
 - Mode: Splitless injection is recommended for achieving lower detection limits.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial Temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final Hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 30 to 250.

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.

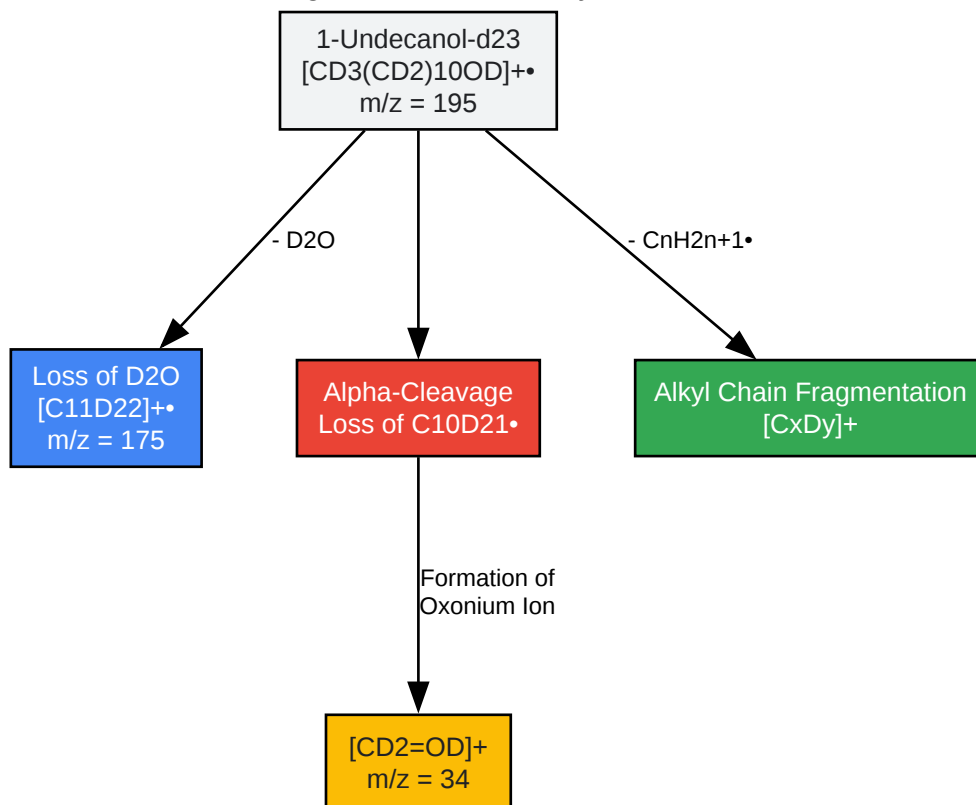
3. Data Analysis:

- Peak Identification: The retention time of the **1-Undecanol-d23** peak will be used for its initial identification.
- Mass Spectrum Analysis: The acquired mass spectrum should be compared against the predicted fragmentation pattern detailed in the table above. The presence of the characteristic fragment ions, particularly the base peak at m/z 34 and the ion corresponding to the loss of D₂O at m/z 175, will confirm the identity of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of **1-Undecanol-d23** upon electron ionization.

Predicted Fragmentation Pathway of 1-Undecanol-d23



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Caption: Predicted electron ionization fragmentation of **1-Undecanol-d23**.

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